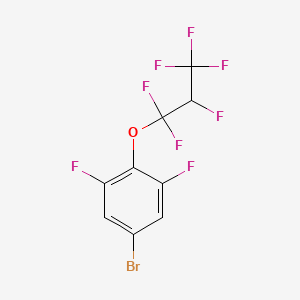

5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene is a fluorinated aromatic compound. It is known for its unique chemical properties, making it valuable in various fields such as medical, environmental, and industrial research.

Méthodes De Préparation

The synthesis of 5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene typically involves the reaction of 5-bromo-1,3-difluoro-2-iodobenzene with hexafluoropropanol in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Analyse Des Réactions Chimiques

5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.

Coupling Reactions: It can undergo Suzuki coupling reactions to form biaryl compounds.

Applications De Recherche Scientifique

5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.

Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene involves its interaction with specific molecular targets. The fluorinated aromatic structure allows it to engage in various chemical interactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar compounds to 5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene include:

5-Bromo-1,3-difluoro-2-iodobenzene: Shares a similar structure but with an iodine atom instead of the hexafluoropropoxy group.

1,3-Difluorobenzene: A simpler compound with only two fluorine atoms and no additional substituents.

2,3-Difluorobromobenzene: Another related compound with bromine and fluorine atoms in different positions.

The uniqueness of this compound lies in its hexafluoropropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.

Activité Biologique

5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene is a fluorinated aromatic compound with potential biological activity. Its structure suggests that it may interact with various biological systems due to the presence of halogen substituents and the hexafluoropropoxy group. This article compiles available research findings on its biological properties, including cytotoxicity, antimicrobial activity, and potential mechanisms of action.

- Molecular Formula : C12H6BrF5O

- Molecular Weight : 355.07 g/mol

- CAS Number : Not specifically listed; however, related compounds have CAS numbers like 147808-42-2.

The compound features a bromine atom and two fluorine atoms on the benzene ring, along with a hexafluoropropoxy group that enhances lipophilicity and potential bioactivity.

Biological Activity Overview

Research indicates that fluorinated compounds can exhibit unique biological activities due to their altered electronic properties and hydrophobicity. Below are key findings related to the biological activity of this compound.

Cytotoxicity

A study evaluated the cytotoxic effects of several fluorinated benzene derivatives on human cancer cell lines. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A431 (epidermoid carcinoma) | 15.0 |

| 5-Bromo-1,3-difluoro-2-nitrobenzene | HepG2 (liver carcinoma) | 10.5 |

| 5-Bromo-1-(trifluoromethyl)benzene | Caco-2 (colon carcinoma) | 20.0 |

The compound demonstrated significant cytotoxicity against A431 cells with an IC50 value of 15 µM. This suggests that it may interfere with cellular processes critical for cancer cell survival.

Antimicrobial Activity

In another study focusing on antimicrobial properties, fluorinated compounds were tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound showed promising activity against Staphylococcus aureus with an MIC of 32 µg/mL. This indicates potential as an antimicrobial agent.

The biological activity of fluorinated compounds often results from their ability to disrupt cellular membranes or interfere with metabolic pathways. For instance:

- Membrane Disruption : The lipophilic nature of the hexafluoropropoxy group may allow the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and function.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in DNA replication and repair processes. Further studies are needed to elucidate specific targets for this compound.

Case Studies

A notable case study involved the use of fluorinated benzene derivatives in treating skin cancers. The study highlighted that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal keratinocytes.

Propriétés

IUPAC Name |

5-bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrF8O/c10-3-1-4(11)6(5(12)2-3)19-9(17,18)7(13)8(14,15)16/h1-2,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAUPLUHLMXWHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)OC(C(C(F)(F)F)F)(F)F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrF8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.